beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]-
Description
β-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- is a synthetic derivative of β-alanine (3-aminopropanoic acid, CAS 107-95-9), a non-proteinogenic β-amino acid. The compound features a β-alanine backbone modified by an N-acetyl group linked to a 2-(2,5-dichlorophenoxy) moiety. This structure combines the bioactivity of chlorinated phenoxy groups—common in herbicides and plant growth regulators—with the metabolic versatility of β-alanine. The 2,5-dichlorophenoxy substituent distinguishes it from widely studied auxin analogs like 2,4-dichlorophenoxyacetic acid (2,4-D), which has a 2,4-substitution pattern .
Properties
CAS No. |
927997-58-8 |
|---|---|
Molecular Formula |
C11H11Cl2NO4 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
3-[[2-(2,5-dichlorophenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H11Cl2NO4/c12-7-1-2-8(13)9(5-7)18-6-10(15)14-4-3-11(16)17/h1-2,5H,3-4,6H2,(H,14,15)(H,16,17) |
InChI Key |
XZXMFLVFBLVBSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NCCC(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Acylation of β-Alanine with 2-(2,5-Dichlorophenoxy)Acetyl Chloride
The most direct method involves reacting β-alanine with 2-(2,5-dichlorophenoxy)acetyl chloride under basic conditions. This pathway proceeds via nucleophilic acyl substitution, where the amine group of β-alanine attacks the electrophilic carbonyl carbon of the acyl chloride.
Reaction Mechanism:
$$
\text{β-Alanine} + \text{ClC(O)CH}2\text{O}(2,5-\text{Cl}2\text{C}6\text{H}3) \xrightarrow{\text{Base}} \text{β-Alanine, N-[2-(2,5-DCPO)Acetyl]-} + \text{HCl}
$$
Optimized Protocol:
- Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants while minimizing side reactions.
- Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl, shifting equilibrium toward product formation.
- Temperature: Maintained at 0–5°C to suppress thermal degradation of the acyl chloride.
- Stoichiometry: A 1:1.2 molar ratio of β-alanine to acyl chloride ensures complete conversion.
Yield and Purity:
Modular Assembly via Phenoxyacetic Acid Intermediate
An alternative route synthesizes the target compound through sequential functionalization:
Synthesis of 2-(2,5-Dichlorophenoxy)Acetic Acid:
- React 2,5-dichlorophenol with chloroacetic acid in alkaline medium:
$$
\text{Cl}2\text{C}6\text{H}3\text{OH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{Cl}2\text{C}6\text{H}3\text{OCH}2\text{COOH} + \text{NaCl} + \text{H}_2\text{O}
$$ - Conditions: Reflux in aqueous NaOH (pH 12) for 6–8 hours.
- React 2,5-dichlorophenol with chloroacetic acid in alkaline medium:
Conversion to Acyl Chloride:
Coupling with β-Alanine:
- Identical to Section 1.1, using the in-situ-generated acyl chloride.
Advantages:
- Avoids commercial sourcing of unstable acyl chlorides.
- Enables batch-wise production for industrial scalability.
Industrial-Scale Production Considerations
Transitioning from lab-scale to industrial synthesis necessitates addressing challenges in cost-efficiency, safety, and waste management.
Continuous Flow Reactor Systems
Modern facilities employ continuous flow chemistry to enhance reaction control and throughput:
Solvent Recycling and Waste Mitigation
- Solvent Recovery: Distillation reclaims >85% of DCM, reducing raw material costs.
- Byproduct Utilization: Generated HCl is absorbed into water to produce hydrochloric acid for downstream processes.
Analytical Validation of Synthesis
Confirming the structural integrity of β-alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- requires multimodal characterization:
Spectroscopic Analysis
| Technique | Key Peaks/Data | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 6.8–7.3 (m, 2H, aromatic), δ 4.6 (s, 2H, OCH₂), δ 3.4 (t, 2H, CH₂NH) | Aromatic protons, ether linkage, amine |
| ¹³C NMR | δ 170.5 (C=O), δ 152.1 (C-O), δ 125–130 (aromatic C-Cl) | Carbonyl, ether, chlorinated aromatic carbons |
| IR | 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II), 1240 cm⁻¹ (C-O-C) | Amide bond, ether linkage |
Chromatographic Purity Assessment
- HPLC Conditions: C18 column, acetonitrile/water (55:45), 1.0 mL/min, UV detection at 254 nm.
- Retention Time: 8.2 minutes (purity ≥98%).
Challenges and Optimization Strategies
Byproduct Formation
Major Byproducts:
- N,O-Diacetyl Derivative: Forms via over-acylation under excess acyl chloride.
- Mitigation: Use stoichiometric acyl chloride and low temperatures.
- Chlorophenol Residues: Arise from incomplete reaction of 2,5-dichlorophenol.
- Mitigation: Recrystallize intermediates prior to coupling.
Solvent and Catalyst Innovations
- Green Solvents: Cyclopentyl methyl ether (CPME) replaces DCM, offering comparable polarity with lower toxicity.
- Catalyst Screening: Immobilized lipases (e.g., Candida antarctica Lipase B) enable enzyme-catalyzed acylation at 35°C (yield: 82%).
Emerging Methodologies
Photochemical Activation
UV irradiation (λ = 365 nm) accelerates acylation by generating reactive intermediates:
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, affecting cellular signaling and function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Chlorophenoxy Family
The compound shares structural homology with synthetic auxin agonists (Fig. 1, ), particularly:
- 2,4-Dichlorophenoxyacetic acid (2,4-D): A herbicide with a 2,4-dichlorophenoxy group and acetic acid backbone. The 2,5-dichloro substitution in β-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- may reduce herbicidal activity due to altered receptor binding .
- Compound 533: 2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide.
Table 1: Key Structural Differences
| Compound | Backbone | Substituent Position | Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|
| β-Alanine, N-[2-(2,5-DCPO)acetyl]- | β-Alanine | 2,5-dichlorophenoxy | Amide, carboxyl, amine | ~308* |
| 2,4-D | Acetic acid | 2,4-dichlorophenoxy | Carboxyl | 221.04 |
| Compound 533 | Acetamide | 2,4-dichlorophenoxy | Amide, pyridinyl | 315.16 |
*Calculated based on β-alanine (89.09) + 2-(2,5-dichlorophenoxy)acetyl (218.96).
Acetylated Amino Acid Derivatives
Similar compounds include fungicidal acetylated alanine derivatives ():
- Metalaxyl-M: Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-D-alanine. Unlike β-Alanine, N-[2-(2,5-DCPO)acetyl]-, metalaxyl-M has a methoxyacetyl group and targets oomycete fungi. The dichlorophenoxy group in the target compound suggests divergent bioactivity, possibly herbicidal rather than antifungal .
- Benalaxyl: Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine. The phenylacetyl group lacks chlorine atoms, reducing electrophilic reactivity compared to the dichlorophenoxy moiety .
Solubility and Stability
- Solubility: The β-alanine backbone enhances water solubility compared to purely aromatic auxins like 2,4-D. However, the hydrophobic 2,5-dichlorophenoxy group may limit solubility in polar solvents.
- Acidity : The carboxyl group (pKa ~2.5) and amine group (pKa ~10) of β-alanine confer amphoteric properties, enabling pH-dependent ionization .
Environmental and Toxicological Considerations
- Persistence: Chlorinated phenoxy compounds are often persistent. The 2,5-dichloro isomer may degrade differently than 2,4-D, but empirical data are lacking.
Biological Activity
Beta-Alanine, N-[2-(2,5-dichlorophenoxy)acetyl]- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Beta-Alanine is a non-essential amino acid that plays a critical role in the biosynthesis of carnosine, a dipeptide that buffers pH in muscles during high-intensity exercise. The addition of the 2-(2,5-dichlorophenoxy)acetyl group enhances its structural complexity and may influence its biological interactions.
The biological activity of beta-Alanine derivatives is primarily attributed to their ability to interact with various molecular targets. The specific mechanism for N-[2-(2,5-dichlorophenoxy)acetyl]-beta-alanine may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
- Receptor Modulation : It might interact with specific receptors that regulate cell proliferation and apoptosis, suggesting potential antitumor properties.
Antimicrobial Properties
Studies have indicated that beta-Alanine and its derivatives exhibit antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, which could be beneficial in developing new antibiotics.
Antitumor Effects
Research into the antitumor effects of beta-Alanine derivatives has yielded promising results. A study demonstrated that beta-Alanine supplementation improved exercise capacity, which indirectly supports cancer patients undergoing treatment by enhancing their physical resilience .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are significant. By modulating the activity of inflammatory enzymes, it could reduce inflammation in various tissues, making it a candidate for treating inflammatory diseases.
Case Studies
- Exercise Performance Enhancement : A systematic review indicated that beta-Alanine supplementation significantly improved exercise performance metrics across various studies. The median effect size was noted to be 0.18, with enhanced performance particularly in exercises lasting between 60 to 240 seconds .
- Cancer Cell Line Studies : In vitro studies have shown that compounds similar to N-[2-(2,5-dichlorophenoxy)acetyl]-beta-alanine exhibit cytotoxic effects on cancer cell lines such as MDA-MB-435 (melanoma) and HCT-116 (colon cancer), suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- X-ray crystallography : Resolves bond lengths (C=O: ~1.21 Å, C–Cl: ~1.74 Å) and dihedral angles (e.g., 65.71° between phenyl and pyridine rings in analogs) .
- NMR spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methylene groups (δ 3.5–4.2 ppm), and amide NH (δ 8.1–8.5 ppm) confirm connectivity .
- ¹³C NMR : Carbonyl signals (δ 170–175 ppm) and Cl-substituted carbons (δ 125–135 ppm) validate functional groups .
Q. Advanced
- Hydrogen bonding networks : Intermolecular C–H···O bonds (e.g., 2.89 Å, 145° angle) stabilize crystal packing, critical for reproducibility in polymorph studies .
- DFT calculations : Compare experimental vs. computed IR spectra to identify conformational isomers .
What mechanisms underlie its biological activity, and how can structure-activity relationships (SAR) guide derivative design?
Basic
The dichlorophenoxy moiety enhances lipophilicity, facilitating membrane penetration, while the acetyl-beta-alanine group may inhibit fungal enzymes (e.g., chitin synthase) via competitive binding .
Q. Advanced
- Molecular docking : Docking into Peronosporales fungal CYP51 (lanosterol demethylase) reveals hydrogen bonds between the amide carbonyl and Arg96, with hydrophobic interactions from Cl substituents .
- SAR insights :
- Electron-withdrawing groups (e.g., –NO₂ at para) increase antifungal activity but reduce solubility.
- Pyrimidine ring substitution (e.g., 4,6-dimethoxy) reduces resistance by diversifying binding modes .
How can researchers address discrepancies in reported bioactivity data?
Advanced
Contradictory MIC values (e.g., 2–10 µg/mL against Fusarium) may stem from:
- Assay variability : Standardize broth microdilution protocols (CLSI M38-A2) to control inoculum size and incubation time .
- Resistance mechanisms : Screen for efflux pump overexpression (e.g., ABC transporters) via RT-qPCR in resistant strains .
Methodological Recommendation : Use isogenic fungal strains to isolate compound-specific effects .
What analytical strategies ensure batch-to-batch consistency in academic synthesis?
Q. Basic
Q. Advanced
- Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolysis-prone sites (e.g., amide bond) via LC-MS .
- Impurity profiling : Track byproducts (e.g., dechlorinated analogs) using GC-MS with electron-capture detection .
How can computational tools optimize its pharmacokinetic properties?
Q. Advanced
- ADMET prediction : SwissADME estimates moderate bioavailability (LogP ~2.8) but poor BBB penetration (TPSA >80 Ų) .
- Prodrug design : Esterify the carboxylic acid to enhance oral absorption (e.g., methoxyethyl ester reduces first-pass metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
